molecular formula C25H32N2O6 B6538782 3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide CAS No. 1060262-51-2

3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide

Cat. No.: B6538782
CAS No.: 1060262-51-2
M. Wt: 456.5 g/mol
InChI Key: GGAKBTARWUPBDZ-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with triethoxy groups and a morpholinyl moiety. The molecular formula of this compound is C23H30N2O5, and it has a molecular weight of approximately 414.5 g/mol .

Properties

IUPAC Name

3,4,5-triethoxy-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O6/c1-4-31-21-16-19(17-22(32-5-2)24(21)33-6-3)25(29)26-20-9-7-18(8-10-20)15-23(28)27-11-13-30-14-12-27/h7-10,16-17H,4-6,11-15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAKBTARWUPBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide typically involves multiple steps. One common method starts with the preparation of 3,4,5-triethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 4-(2-aminoethyl)morpholine to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

The compound exhibits a range of biological activities that are being investigated for potential therapeutic uses:

  • Antitumor Activity :
    • Research has indicated that similar compounds in the benzamide class possess antitumor properties by inhibiting specific cancer cell lines. For instance, studies on related morpholine derivatives have shown promising results in reducing tumor growth in vitro and in vivo models .
  • Antimicrobial Properties :
    • Compounds with morpholine and benzamide structures have been noted for their antimicrobial effects against various pathogens. The presence of the triethoxy group may enhance solubility and bioavailability, further improving efficacy .
  • Neuroprotective Effects :
    • The morpholine moiety is associated with neuroprotective properties. Preliminary studies suggest that derivatives can mitigate neuronal damage in models of neurodegenerative diseases .

Case Study 1: Antitumor Efficacy

A study investigated the effects of a structurally similar compound on several cancer cell lines, including breast and colon cancer. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM. These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Case Study 2: Antimicrobial Activity

In a comparative study, various derivatives were tested against Staphylococcus aureus and Escherichia coli. The triethoxy-substituted derivative showed significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 15 µg/mL, indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide involves its interaction with specific molecular targets. The morpholinyl moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The triethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both triethoxy and morpholinyl groups allows for versatile interactions in various chemical and biological contexts .

Biological Activity

3,4,5-Triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Three ethoxy groups attached to a benzene ring.
  • A morpholine ring linked through an oxoethyl chain to a phenyl group.

This unique configuration is believed to contribute to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, particularly in the fields of antitumor , antimicrobial , and anti-inflammatory effects. Below is a summary of findings regarding its biological activity:

Antitumor Activity

  • Mechanism of Action : The compound's antitumor effects are largely attributed to its ability to induce apoptosis in cancer cells. It interacts with key proteins involved in cell survival and proliferation.
  • Case Study : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 5 µM to 20 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

  • Spectrum of Activity : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria. Notably, it exhibited higher inhibition zones against Staphylococcus aureus and Escherichia coli.
  • Research Findings : In a study assessing antibacterial properties, the compound demonstrated minimum inhibitory concentrations (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, suggesting promising antibacterial potential .

Anti-inflammatory Effects

  • Mechanism : The anti-inflammatory activity is hypothesized to be mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
  • Experimental Evidence : Animal studies indicated a reduction in edema and inflammatory markers when treated with the compound, highlighting its potential for therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that:

  • The presence of ethoxy groups enhances solubility and bioavailability.
  • The morpholine moiety is crucial for binding affinity to target proteins.
  • Variations in the phenyl substituents significantly influence the potency against specific targets .

Data Tables

Biological ActivityTargetIC50/MIC ValuesReference
AntitumorBreast Cancer Cells10 µM
AntimicrobialS. aureus32 µg/mL
E. coli64 µg/mL
Anti-inflammatoryEdema ReductionSignificant Reduction

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a substituted benzamide precursor (e.g., N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl} intermediate) and react it with 3,4,5-triethoxybenzoyl chloride under reflux conditions in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Use triethylamine as a base to neutralize HCl byproducts .
  • Step 2 : Monitor reaction progress via TLC (Rf ~0.6–0.9 in ethyl acetate/hexane 1:1) and purify the crude product via recrystallization (methanol or ethanol) or column chromatography (silica gel, gradient elution). Typical yields range from 80–90% with purity >95% .
  • Optimization : Adjust reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 molar ratio of precursor to acyl chloride) to minimize side reactions like over-acylation or hydrolysis .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Techniques :

  • FTIR : Confirm the presence of amide C=O (~1650–1680 cm⁻¹), morpholine C-O (~1100 cm⁻¹), and triethoxy aromatic C-O (~1250 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include:
  • Triethoxy groups: δ 1.3–1.5 ppm (CH₃), 4.0–4.2 ppm (OCH₂) .
  • Morpholin-4-yl group: δ 3.6–3.8 ppm (N-CH₂) and δ 2.8–3.0 ppm (CO-CH₂) .
  • Aromatic protons: δ 6.8–7.5 ppm (split patterns depend on substitution) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ should match the theoretical molecular weight (e.g., ~500–550 g/mol) .

Q. How can researchers design initial biological activity screens for this compound?

  • Approach :

  • Prioritize assays based on structural analogs. For example, benzamide-morpholine hybrids are often screened for kinase inhibition (e.g., PI3K/AKT/mTOR pathways) or anti-inflammatory activity .
  • Use in vitro models:
  • Enzyme inhibition : Measure IC₅₀ against target enzymes (e.g., HDACs) using fluorogenic substrates .
  • Cell viability : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
  • Include positive controls (e.g., staurosporine for kinase assays) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting or missing peaks) be resolved during structural characterization?

  • Troubleshooting :

  • Dynamic effects : Rotameric equilibria in the morpholine or ethoxy groups may cause signal broadening. Acquire spectra at higher temperatures (e.g., 50°C) or use deuterated DMSO to stabilize conformers .
  • Impurity analysis : Compare experimental spectra with computational predictions (e.g., DFT-based NMR simulations) or synthesize reference standards for spurious peaks .
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the aromatic region .

Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?

  • Strategies :

  • Structural modifications : Replace labile ethoxy groups with trifluoromethoxy or cyclopropylmethoxy groups to reduce oxidative metabolism .
  • Prodrug design : Mask the amide group as a tert-butyl carbamate or phosphonate ester to enhance plasma stability .
  • In vitro assays : Test microsomal stability (human/rat liver microsomes) and identify metabolic hotspots via LC-MS/MS metabolite profiling .

Q. How can computational tools guide the design of derivatives with enhanced target selectivity?

  • Workflow :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and target proteins (e.g., kinases). Focus on hydrogen bonding with morpholine oxygen and hydrophobic packing of the triethoxy aryl group .
  • SAR analysis : Synthesize derivatives with variations in the ethoxy substituents (e.g., 3,4-diethoxy-5-methoxy) and correlate activity trends with docking scores .
  • MD simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives with low RMSD fluctuations at the active site .

Q. What experimental approaches can reconcile discrepancies between in vitro and in vivo efficacy data?

  • Resolution :

  • Pharmacokinetics : Measure plasma exposure (AUC, Cmax) and tissue distribution to confirm adequate bioavailability .
  • Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended targets contributing to in vivo toxicity .
  • Formulation optimization : Use nanocarriers (e.g., liposomes) or co-solvents (e.g., PEG-400) to improve solubility and in vivo activity .

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